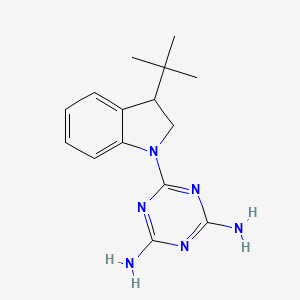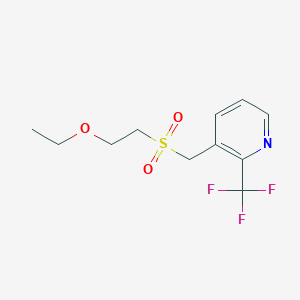![molecular formula C14H19N3O4 B7436583 N-[4-(methylamino)phenyl]-N'-(oxan-4-yloxy)oxamide](/img/structure/B7436583.png)
N-[4-(methylamino)phenyl]-N'-(oxan-4-yloxy)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(methylamino)phenyl]-N'-(oxan-4-yloxy)oxamide, commonly known as MOA-728, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MOA-728 is a selective antagonist of the nociceptin/orphanin FQ receptor, which is involved in the regulation of various physiological processes, including pain perception, stress response, and drug addiction.
Mechanism of Action
MOA-728 is a selective antagonist of the nociceptin/orphanin FQ receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The nociceptin/orphanin FQ receptor is involved in the regulation of various physiological processes, including pain perception, stress response, and drug addiction. MOA-728 binds to the nociceptin/orphanin FQ receptor and blocks its activation by nociceptin/orphanin FQ, thereby reducing pain perception, stress response, and drug-seeking behavior.
Biochemical and Physiological Effects:
MOA-728 has been shown to reduce pain perception in animal models of neuropathic pain, inflammatory pain, and cancer pain. It has also been shown to reduce stress-induced anxiety and depression-like behaviors in animal models. In addition, MOA-728 has been investigated for its potential use in the treatment of drug addiction, particularly opioid addiction. MOA-728 has also been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Advantages and Limitations for Lab Experiments
One of the advantages of using MOA-728 in lab experiments is its selectivity for the nociceptin/orphanin FQ receptor, which allows for more specific targeting of this receptor compared to other compounds. MOA-728 also has a favorable safety profile, which makes it suitable for use in animal studies. However, one of the limitations of using MOA-728 in lab experiments is its low solubility in aqueous solutions, which can make it challenging to administer to animals.
Future Directions
There are several future directions for the scientific research on MOA-728. One area of research is the development of more efficient synthesis methods to increase the yield of MOA-728. Another area of research is the investigation of the potential therapeutic applications of MOA-728 in humans, particularly in the treatment of chronic pain and drug addiction. Further studies are also needed to determine the optimal dosage and administration route of MOA-728 in animal models. In addition, the long-term safety profile of MOA-728 needs to be evaluated in preclinical and clinical studies.
Synthesis Methods
The synthesis of MOA-728 involves the reaction of 4-(methylamino)phenol with 4-bromobutyronitrile to obtain N-[4-(methylamino)phenyl]-4-bromobutanamide. This intermediate is then reacted with potassium carbonate and 4-hydroxytetrahydrofuran to obtain MOA-728. The overall yield of the synthesis process is approximately 25%.
Scientific Research Applications
MOA-728 has been extensively studied for its potential therapeutic applications. It has been found to be effective in reducing pain perception in animal models of neuropathic pain, inflammatory pain, and cancer pain. MOA-728 has also been shown to reduce stress-induced anxiety and depression-like behaviors in animal models. In addition, MOA-728 has been investigated for its potential use in the treatment of drug addiction, particularly opioid addiction.
properties
IUPAC Name |
N-[4-(methylamino)phenyl]-N'-(oxan-4-yloxy)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-15-10-2-4-11(5-3-10)16-13(18)14(19)17-21-12-6-8-20-9-7-12/h2-5,12,15H,6-9H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDUVADASKBJBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)NC(=O)C(=O)NOC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(methylamino)phenyl]-N'-(oxan-4-yloxy)oxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chloro-1-methylbenzimidazol-2-yl)-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B7436507.png)
![2-N-methyl-2-N-[1-[2-(trifluoromethyl)phenyl]propan-2-yl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B7436516.png)
![1-[2-(difluoromethoxy)-5-nitrophenyl]-3-[(2R,3R)-2-methyl-1,1-dioxothiolan-3-yl]urea](/img/structure/B7436523.png)
![Ethyl 2-[1-cyano-2-[3-methyl-4-(trifluoromethoxy)phenyl]-2-oxoethyl]-1,3-thiazole-4-carboxylate](/img/structure/B7436535.png)
![1-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-[3-fluoro-4-(trifluoromethyl)phenyl]urea](/img/structure/B7436556.png)
![N-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methyl]-2-pyridin-3-yloxybenzamide](/img/structure/B7436567.png)
![N-[2-methoxy-4-(methylcarbamoyl)phenyl]-3-(phenylsulfanylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7436570.png)
![2-Chloro-3-[[4-(2-piperidin-1-ylethoxy)anilino]methyl]phenol](/img/structure/B7436574.png)
![2-[[2-(4-fluorophenyl)-2-methoxyacetyl]amino]-2-methyl-N-phenylpropanamide](/img/structure/B7436575.png)
![3-[(5-Bromo-3-nitropyridin-2-yl)amino]azetidine-3-carboxamide](/img/structure/B7436576.png)

![Propan-2-yl 3-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-4-methylpentanoate](/img/structure/B7436597.png)
![N-(2-ethoxypentyl)-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7436607.png)